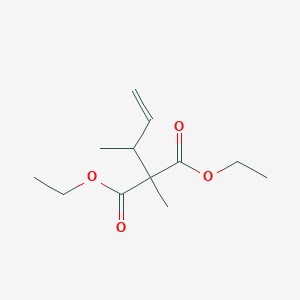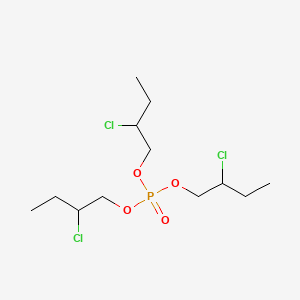
Tris(2-chlorobutyl)phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-chlorobutyl)phosphate is an organophosphate compound widely used as a flame retardant. It is known for its effectiveness in reducing the flammability of various materials, including plastics, textiles, and foams. This compound is part of a broader class of organophosphates that have gained prominence due to their flame-retardant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(2-chlorobutyl)phosphate is typically synthesized through the reaction of phosphorus oxychloride with 2-chlorobutanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
POCl3+3C4H9ClOH→(C4H9ClO)3PO+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where phosphorus oxychloride and 2-chlorobutanol are mixed in precise ratios. The reaction is typically conducted at elevated temperatures to facilitate the formation of the product. The resulting this compound is then purified through distillation or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tris(2-chlorobutyl)phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphoric acid derivatives.
Reduction: Under specific conditions, the compound can be reduced to form different organophosphorus compounds.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various phosphoric acid esters, reduced organophosphorus compounds, and substituted derivatives with different functional groups.
Scientific Research Applications
Tris(2-chlorobutyl)phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a flame retardant additive in polymer chemistry to enhance the fire resistance of materials.
Biology: Studies have explored its effects on biological systems, particularly its potential toxicity and environmental impact.
Medicine: Research is ongoing to understand its interactions with biological molecules and its potential use in drug delivery systems.
Industry: It is extensively used in the manufacturing of flame-retardant materials, including plastics, textiles, and foams.
Mechanism of Action
The flame-retardant properties of tris(2-chlorobutyl)phosphate are primarily due to its ability to interfere with the combustion process. When exposed to heat, the compound releases phosphorus-containing radicals that inhibit the propagation of flames. These radicals react with free radicals in the flame, effectively quenching the combustion process. Additionally, the chlorine atoms in the compound contribute to the formation of a protective char layer on the material’s surface, further enhancing its fire resistance.
Comparison with Similar Compounds
Similar Compounds
- Tris(2-chloroethyl)phosphate
- Tris(2-chloropropyl)phosphate
- Tris(1,3-dichloro-2-propyl)phosphate
Uniqueness
Tris(2-chlorobutyl)phosphate is unique due to its specific chemical structure, which imparts distinct flame-retardant properties. Compared to tris(2-chloroethyl)phosphate and tris(2-chloropropyl)phosphate, this compound offers a different balance of thermal stability and reactivity, making it suitable for specific applications where other compounds may not perform as effectively.
Properties
CAS No. |
73972-80-2 |
|---|---|
Molecular Formula |
C12H24Cl3O4P |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
tris(2-chlorobutyl) phosphate |
InChI |
InChI=1S/C12H24Cl3O4P/c1-4-10(13)7-17-20(16,18-8-11(14)5-2)19-9-12(15)6-3/h10-12H,4-9H2,1-3H3 |
InChI Key |
OPNBSZMPKHLHPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COP(=O)(OCC(CC)Cl)OCC(CC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


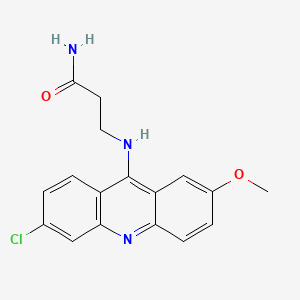

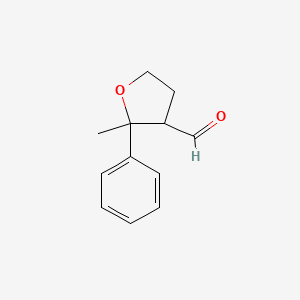
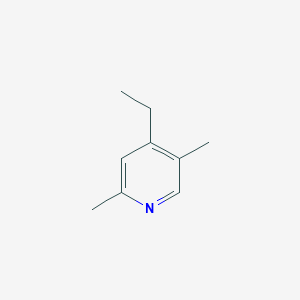
![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)
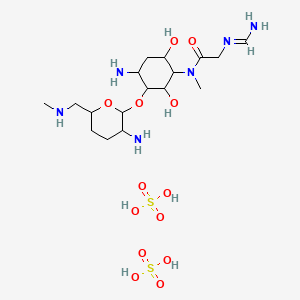
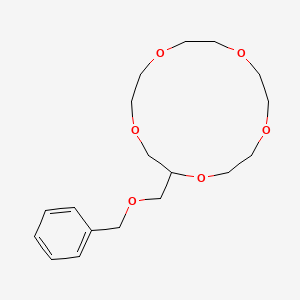
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
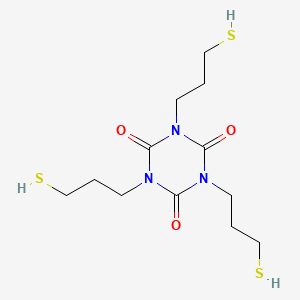
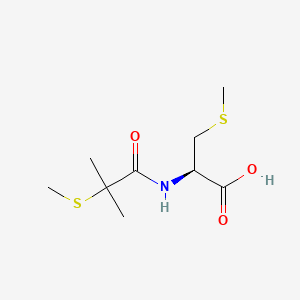
![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)
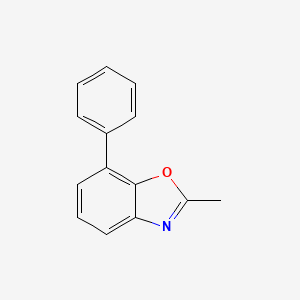
![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)
